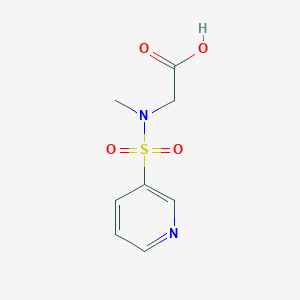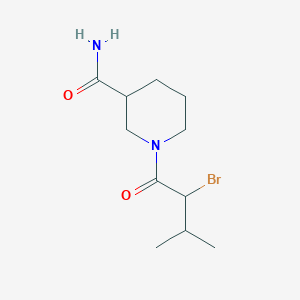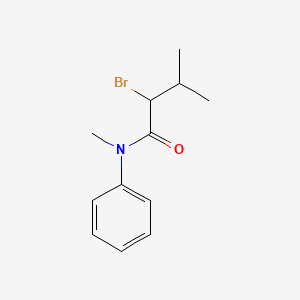
1-(2-Ethylphenyl)piperidin-4-amine
Descripción general
Descripción
“1-(2-Ethylphenyl)piperidin-4-amine” is a chemical compound that belongs to the class of piperidines . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Synthesis Analysis
Piperidines are synthesized through various intra- and intermolecular reactions . A new efficient method for the N-heterocyclization of primary amines with diols catalyzed by a Cp*Ir complex was developed . This method has been used to synthesize a variety of five-, six-, and seven-membered cyclic amines .Molecular Structure Analysis
The molecular structure of “this compound” consists of a six-membered heterocyclic ring, which includes one nitrogen atom and five carbon atoms in the sp3-hybridized state . The molecular formula is C13H20N2 .Chemical Reactions Analysis
Piperidines undergo various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Aplicaciones Científicas De Investigación
Therapeutic Applications in Neuropsychiatric Disorders
Piperidine derivatives, including those related to "1-(2-Ethylphenyl)piperidin-4-amine", have been explored for their therapeutic potential in treating neuropsychiatric disorders. These compounds, acting as D2 receptor ligands, show promise in the treatment of schizophrenia, Parkinson's disease, depression, and anxiety. The typical pharmacophore for high D2 receptor affinity includes an aromatic moiety, cyclic amine, central linker, and lipophilic fragment, which are crucial for the compound's therapeutic effects (Jůza et al., 2022).
Role in Cancer Research
Piperidine derivatives have also been investigated for their antineoplastic properties. A review highlighted the discovery and investigation of a series of piperidones with potential as antineoplastic agents. These compounds have demonstrated cytotoxic properties, often outperforming contemporary anticancer drugs, with some showing greater tumor-selective toxicity and the ability to act as modulators of multi-drug resistance (Hossain et al., 2020).
Synthetic and Analytical Chemistry
In synthetic chemistry, piperidine derivatives are crucial for the development of new methodologies for constructing complex molecules. For instance, strategies for synthesizing spiropiperidines, which are popular in drug discovery, have been extensively reviewed, covering methodologies for the construction of spiropiperidines on preformed piperidine rings or vice versa (Griggs et al., 2018).
Mecanismo De Acción
Target of Action
1-(2-Ethylphenyl)piperidin-4-amine is a derivative of piperidine, a six-membered heterocycle including one nitrogen atom and five carbon atoms . Piperidine-containing compounds are important synthetic medicinal blocks for drug construction . They are present in more than twenty classes of pharmaceuticals . .
Mode of Action
Piperidine derivatives are known to interact with various targets, leading to different pharmacological effects
Biochemical Pathways
Piperidine derivatives are known to affect various biochemical pathways, leading to different pharmacological effects
Result of Action
Piperidine derivatives are known to have various pharmacological effects, including anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic, and/or anticoagulant effects
Direcciones Futuras
Piperidines, including “1-(2-Ethylphenyl)piperidin-4-amine”, are pivotal cornerstones in the production of drugs . They have several important pharmacophoric features and are being utilized in different therapeutic applications . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Further exploration of the core structure using chemistry approaches and biological screening may yield important leads .
Propiedades
IUPAC Name |
1-(2-ethylphenyl)piperidin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c1-2-11-5-3-4-6-13(11)15-9-7-12(14)8-10-15/h3-6,12H,2,7-10,14H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDWSLWFCUFKQPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1N2CCC(CC2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








amine](/img/structure/B3199679.png)




![[1-(3-Bromophenyl)pyrrolidin-3-yl]methanamine](/img/structure/B3199716.png)


![2-{5-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl}ethan-1-ol](/img/structure/B3199739.png)